1,1'-[3-(Phenylsulfonyl)propane-1,2-diyl]dipyrrolidine
Overview
Description
1,1’-[3-(Phenylsulfonyl)propane-1,2-diyl]dipyrrolidine is a complex organic compound characterized by the presence of a phenylsulfonyl group attached to a propane backbone, which is further linked to two pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[3-(Phenylsulfonyl)propane-1,2-diyl]dipyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of phenylsulfonyl chloride with a propane-1,2-diol derivative, followed by the introduction of pyrrolidine rings through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1,1’-[3-(Phenylsulfonyl)propane-1,2-diyl]dipyrrolidine undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine rings can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyrrolidine compounds.
Scientific Research Applications
1,1’-[3-(Phenylsulfonyl)propane-1,2-diyl]dipyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 1,1’-[3-(Phenylsulfonyl)propane-1,2-diyl]dipyrrolidine exerts its effects involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 1,3-Diphenyl-2-(phenylsulfonyl)-1-propanone
- 1-Phenyl-3-(phenylsulfonyl)-2-propen-1-one
- 1,1’-(Propane-1,2-diyl)dibenzene
Uniqueness: 1,1’-[3-(Phenylsulfonyl)propane-1,2-diyl]dipyrrolidine is unique due to the presence of both pyrrolidine rings and the phenylsulfonyl group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)-2-pyrrolidin-1-ylpropyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c20-22(21,17-8-2-1-3-9-17)15-16(19-12-6-7-13-19)14-18-10-4-5-11-18/h1-3,8-9,16H,4-7,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJFWNLHEMRDLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CS(=O)(=O)C2=CC=CC=C2)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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